Methyl (3R)-3-amino-3-(4-hydroxy-2-methylphenyl)propanoate
Description
Methyl (3R)-3-amino-3-(4-hydroxy-2-methylphenyl)propanoate is a chiral β-amino acid ester characterized by a 4-hydroxy-2-methylphenyl substituent and an (3R)-configured amino group. The stereochemistry at the 3-position is critical, as enantiomeric forms often exhibit divergent pharmacological profiles.
Key structural features include:
- Aromatic ring: Substituted with a hydroxyl (-OH) group at the 4-position and a methyl (-CH₃) group at the 2-position.
- Propanoate backbone: Features an amino (-NH₂) group at the β-position and a methyl ester (-COOCH₃) at the terminal.
- Chirality: The (3R)-configuration is essential for activity and binding specificity.
Properties
CAS No. |
1070873-95-8 |
|---|---|
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
methyl (3R)-3-amino-3-(4-hydroxy-2-methylphenyl)propanoate |
InChI |
InChI=1S/C11H15NO3/c1-7-5-8(13)3-4-9(7)10(12)6-11(14)15-2/h3-5,10,13H,6,12H2,1-2H3/t10-/m1/s1 |
InChI Key |
WAEYFQWBSODKDK-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)O)[C@@H](CC(=O)OC)N |
Canonical SMILES |
CC1=C(C=CC(=C1)O)C(CC(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3R)-3-amino-3-(4-hydroxy-2-methylphenyl)propanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl (3R)-3-amino-3-(4-hydroxy-2-methylphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The amino group can be reduced to an amine.
Substitution: The hydroxy and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the amino group can produce a primary amine.
Scientific Research Applications
Methyl (3R)-3-amino-3-(4-hydroxy-2-methylphenyl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism by which Methyl (3R)-3-amino-3-(4-hydroxy-2-methylphenyl)propanoate exerts its effects involves interactions with specific molecular targets. The hydroxy and amino groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The compound may also participate in metabolic pathways, leading to the formation of biologically active metabolites.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes structural differences among related compounds:
Key Observations :
- Substituent Effects: The 4-hydroxy-2-methylphenyl group in the target compound enhances hydrophilicity compared to chloro-substituted analogs (e.g., ).
- Steric Hindrance : The 2,2-dimethyl group in introduces steric bulk, reducing conformational flexibility compared to the target compound.
- Functional Groups: The hydroxyimino group in forms hydrogen bonds more readily than the amino group, altering reactivity and biological interactions.
Biological Activity
Methyl (3R)-3-amino-3-(4-hydroxy-2-methylphenyl)propanoate, also known as a derivative of phenylpropanoic acid, has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 209.25 g/mol. Its structure features an amino group, a hydroxyl group, and a methyl-substituted phenyl ring, which are critical for its biological interactions and therapeutic potential .
Mechanisms of Biological Activity
The compound's biological activity is primarily attributed to its ability to interact with specific enzymes and receptors involved in metabolic pathways. Key mechanisms include:
- Enzyme Inhibition : this compound may inhibit enzymes related to neurotransmitter synthesis and degradation, potentially leading to analgesic or anti-inflammatory effects .
- Neurotransmitter Modulation : The compound has been studied for its potential to modulate pathways associated with norepinephrine transporters (NET), which are crucial for regulating norepinephrine levels in the brain .
Binding Affinity Studies
Recent research has demonstrated that compounds structurally similar to this compound exhibit varying degrees of binding affinity to neurotransmitter transporters. For instance, binding affinity studies have shown that related compounds possess values in the nanomolar range for NET, indicating strong interactions that could translate into therapeutic benefits .
| Compound Name | Binding Affinity ( nM) |
|---|---|
| Methyl (S)-2-amino-3-(3-hydroxy-4-methylphenyl)propanoate | 1.02 |
| 2-amino-3-(4-hydroxy-3-methylphenyl)propanoate hydrochloride | 3.14 |
| This compound | TBD |
Synthesis and Research Applications
The synthesis of this compound typically involves esterification reactions under controlled conditions. This compound serves as a building block for more complex molecules in pharmaceutical research and is utilized in studies investigating enzyme interactions and metabolic pathways .
Case Studies
- Analgesic Properties : A study investigating the analgesic effects of similar compounds indicated that modifications in the hydroxyl group significantly influenced pain relief efficacy in animal models .
- Neuroprotective Effects : Another research effort focused on the neuroprotective potential of related compounds against oxidative stress in neuronal cells, highlighting the importance of hydroxyl substitutions for enhancing protective effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
